Cas no 139594-89-1 (Phenol,4-[2,2,2-trifluoro-1-(trifluoromethyl)-1-[4'-[2,2,2-trifluoro-1-(4-methylphenyl)-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]ethyl]-)
139594-89-1 structure
Product Name:Phenol,4-[2,2,2-trifluoro-1-(trifluoromethyl)-1-[4'-[2,2,2-trifluoro-1-(4-methylphenyl)-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]ethyl]-
Numero CAS:139594-89-1
MF:C31H20F12O
MW:636.470750808716
CID:1275555
Update Time:2024-08-03
Phenol,4-[2,2,2-trifluoro-1-(trifluoromethyl)-1-[4'-[2,2,2-trifluoro-1-(4-methylphenyl)-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
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- Phenol,4-[2,2,2-trifluoro-1-(trifluoromethyl)-1-[4'-[2,2,2-trifluoro-1-(4-methylphenyl)-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]ethyl]-
- Phenol, 4-[2,2,2-trifluoro-1-(trifluoromethyl)-1-[4'-[2,2,2-trifluoro-1-(4-methylphenyl)-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]ethyl]-
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- Inchi: 1S/C31H20F12O/c1-18-2-8-21(9-3-18)26(28(32,33)34,29(35,36)37)22-10-4-19(5-11-22)20-6-12-23(13-7-20)27(30(38,39)40,31(41,42)43)24-14-16-25(44)17-15-24/h2-17,44H,1H3
- Chiave InChI: LFGWBNBOUQYPTN-UHFFFAOYSA-N
- Sorrisi: C1(O)=CC=C(C(C(F)(F)F)(C2=CC=C(C3=CC=C(C(C4=CC=C(C)C=C4)(C(F)(F)F)C(F)(F)F)C=C3)C=C2)C(F)(F)F)C=C1
Proprietà calcolate
- Massa esatta: 636.1323
Proprietà sperimentali
- Densità: 1.379±0.06 g/cm3(Predicted)
- Punto di ebollizione: 492.4±45.0 °C(Predicted)
- PSA: 20.23
- pka: 9.05±0.10(Predicted)
Phenol,4-[2,2,2-trifluoro-1-(trifluoromethyl)-1-[4'-[2,2,2-trifluoro-1-(4-methylphenyl)-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]ethyl]- Letteratura correlata
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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